MM 11253 is a synthetic compound classified as a selective antagonist of the retinoic acid receptor gamma (RARγ). This compound is of interest in the field of cancer research due to its ability to inhibit the growth-promoting effects of RARγ-selective agonists, particularly in squamous cell carcinoma cell lines. The chemical structure of MM 11253 is characterized by its conformationally restricted retinoid framework, which contributes to its biological activity.
MM 11253 is synthesized through specific chemical reactions involving naphthalene derivatives. It falls under the category of retinoids, which are compounds related to vitamin A and play significant roles in cellular growth, differentiation, and apoptosis. The compound's unique properties make it a valuable tool for studying the mechanisms of retinoic acid signaling and its implications in cancer biology.
The synthesis of MM 11253 involves a multi-step process beginning with the reaction of 2-naphthalenecarboxylic acid and 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl-1,3-dithiolane. This reaction is designed to form the core structure of MM 11253 while ensuring that the resulting compound retains its selective antagonistic properties against RARγ.
Key steps in the synthesis include:
The molecular formula for MM 11253 is , indicating a complex structure that includes multiple rings and functional groups. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which would provide insights into its conformation in solution.
MM 11253 primarily functions through its interaction with RARγ. It acts by blocking the receptor's activation by natural ligands such as all-trans-retinoic acid. The antagonistic action is significant in cancer treatment strategies where RARγ activation may promote tumor growth.
In vitro studies have demonstrated that MM 11253 effectively inhibits cell proliferation in squamous cell carcinoma lines by:
The mechanism of action for MM 11253 involves competitive inhibition at the RARγ binding site. Upon administration:
Experimental data indicate that treatment with MM 11253 results in significant reductions in cellular metabolic activity and proliferation markers.
MM 11253 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate handling procedures and formulation strategies for potential therapeutic applications.
MM 11253 has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3